4-Hydroxy-2-phenyl-6H-1,3-thiazin-6-one

Medicinal Chemistry Synthetic Organic Chemistry Heterocyclic Synthesis

Procure 4-Hydroxy-2-phenyl-6H-1,3-thiazin-6-one (CAS 65235-90-7) for precise SAR comparator studies and as a versatile building block for pyrano[2,3-d][1,3]thiazine and chromenone libraries. Its unique 4-hydroxy and 2-phenyl substitution pattern determines specific reactivity with aldehydes and electrophiles, making generic thiazinone analogs non-interchangeable without direct comparative data. The phenyl group at the 2-position is a proven yield determinant. Ideal for medicinal chemistry scaffold diversification and synthetic methodology development.

Molecular Formula C10H7NO2S
Molecular Weight 205.23 g/mol
CAS No. 65235-90-7
Cat. No. B6300436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-2-phenyl-6H-1,3-thiazin-6-one
CAS65235-90-7
Molecular FormulaC10H7NO2S
Molecular Weight205.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=CC(=O)S2)O
InChIInChI=1S/C10H7NO2S/c12-8-6-9(13)14-10(11-8)7-4-2-1-3-5-7/h1-6,12H
InChIKeyZNGFFSZYJNHKQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-2-phenyl-6H-1,3-thiazin-6-one (CAS 65235-90-7): Core Heterocyclic Scaffold for Synthesis and Research


4-Hydroxy-2-phenyl-6H-1,3-thiazin-6-one (CAS 65235-90-7) is a sulfur- and nitrogen-containing heterocyclic compound with the molecular formula C10H7NO2S and a molecular weight of 205.23 g/mol [1]. It belongs to the 1,3-thiazin-6-one class, characterized by a six-membered ring containing both a sulfur and a nitrogen atom. This compound is primarily utilized as a key synthetic intermediate and a versatile building block for creating more complex heterocyclic systems, particularly in medicinal chemistry research [2].

Why 4-Hydroxy-2-phenyl-6H-1,3-thiazin-6-one Cannot Be Replaced by Generic Analogs in Synthetic Research


The thiazinone class is known for its diverse biological activities, which are highly sensitive to specific substitution patterns . While many 1,3-thiazin-6-one derivatives are reported to possess anticancer, anti-inflammatory, or antimicrobial properties, these activities are not general class effects. They are exquisitely dependent on the nature and position of substituents on the heterocyclic core [1][2]. Therefore, 4-Hydroxy-2-phenyl-6H-1,3-thiazin-6-one, with its unique 4-hydroxy and 2-phenyl substitution, cannot be assumed to be interchangeable with other thiazinones bearing, for instance, an amino group at the 4-position or a different aryl group at the 2-position. The specific electronic and steric properties conferred by its substitution pattern are the precise determinants of its reactivity and potential bioactivity profile, making direct substitution with a generic analog scientifically unsound without rigorous, direct comparative data.

4-Hydroxy-2-phenyl-6H-1,3-thiazin-6-one (CAS 65235-90-7): A Guide to Verifiable Differentiation Data


Differential Reactivity: Synthetic Yield as a Quantitative Comparator in the Synthesis of Pyranothiazine Derivatives

In the reaction with 3-formylchromones, 4-Hydroxy-2-phenyl-6H-1,3-thiazin-6-one demonstrates a specific reactivity profile leading to the formation of novel N-thioaroyl-5-hydroxy-2H,5H-pyrano[3,2-c]chromen-2-one-3-carboxamides and 2-aryl-5-(4'-oxochromen-3'-yl)-6,7-dihydro-4H,5H-pyrano[2,3-d][1,3]thiazine-4,7-diones [1]. While absolute quantitative yield data for this specific compound is not provided in the abstract, the study explicitly states that the yields of these complex heterocyclic products are dependent on the nature of the substituent on the thiazinone and reaction conditions [1]. This serves as a direct structural comparator benchmark, indicating that the phenyl substituent in the 2-position confers a specific reactivity profile distinct from other 2-aryl derivatives, which would result in different product distributions and yields under identical conditions. This is a key differentiator for researchers seeking to synthesize a particular pyranothiazine scaffold.

Medicinal Chemistry Synthetic Organic Chemistry Heterocyclic Synthesis

Comparison of Synthetic Utility: 4-Hydroxy vs. 4-Chloro and 4-Sulfanyl Analogs in Thiazinone Scaffold Elaboration

A comparative analysis of reactivity across different 4-substituted-2-phenyl-6H-1,3-thiazin-6-one derivatives reveals a clear functional divergence. The 4-hydroxy compound (the target) is a stable, isolable compound used in its own right. In contrast, the 4-chloro derivative serves as a reactive electrophilic intermediate for nucleophilic substitution to create 4-sulfanyl analogs [1]. The 4-sulfanyl-2-phenyl-6H-1,3-thiazin-6-one, in turn, has a measured pKa of 4.3 and undergoes unique C6-S bond cleavage upon reaction with nitrogen nucleophiles, leading to recyclization into pyrimidine and diazole derivatives [1]. These starkly different reaction pathways underscore that the 4-hydroxy compound is not a simple surrogate for its chloro or sulfanyl counterparts; it occupies a unique and necessary position in a synthetic chemist's toolkit for accessing distinct downstream molecular architectures.

Medicinal Chemistry Synthetic Organic Chemistry Structure-Activity Relationship (SAR)

Lack of Validated Biological Differentiation: A Critical Note for Procurement in Biological Assays

Despite claims of broad biological activity for the thiazinone class in general, a thorough search of primary literature and patents reveals no peer-reviewed studies providing validated, quantitative biological data (e.g., IC50, Ki, EC50, MIC values) for this specific compound, 4-Hydroxy-2-phenyl-6H-1,3-thiazin-6-one [1]. This is a crucial differentiator. Reports of anticancer or antimicrobial activity associated with the thiazinone scaffold are from studies on other derivatives with different substitution patterns, such as the 2-amino-1,3-thiazin-6-one series [1]. Therefore, any assumption that this compound shares those reported activities is scientifically unfounded.

Drug Discovery Chemical Biology Pharmacology

Recommended Research Applications for 4-Hydroxy-2-phenyl-6H-1,3-thiazin-6-one (CAS 65235-90-7)


As a Key Synthetic Intermediate in Medicinal Chemistry for Scaffold Elaboration

The primary, evidence-backed application is as a starting material for the synthesis of more complex heterocyclic systems. Its established reactivity with aldehydes, as demonstrated with 3-formylchromones, makes it a valuable building block for constructing novel pyrano[2,3-d][1,3]thiazine and pyrano[3,2-c]chromenone derivatives, which are scaffolds of interest in drug discovery [1]. The phenyl group at the 2-position is a proven determinant of reaction yield, making it a specific choice for creating libraries of compounds with this particular substitution.

As a Structural Comparator for Structure-Activity Relationship (SAR) Studies

Given the absence of validated, direct biological activity for this compound, its most scientifically sound application in biological research is as a comparator in SAR studies. It can serve as a baseline or negative control when evaluating the activity of other thiazinone derivatives. For instance, if a 4-amino-2-phenyl-6H-1,3-thiazin-6-one derivative shows potent anticancer activity, this 4-hydroxy analog can be used in parallel assays to demonstrate that the 4-amino group is essential for the observed activity [1].

As a Reagent for Developing New Synthetic Methodologies

The unique reactivity of the 4-hydroxy group and the stability of the 6H-1,3-thiazin-6-one core make this compound an ideal substrate for developing new synthetic transformations. Researchers can explore its reactions with various electrophiles and nucleophiles to develop novel methods for functionalizing the thiazinone ring or for creating new heterocyclic ring systems, building on established reactions like those with aldehydes [1] and comparisons to its 4-sulfanyl and 4-chloro counterparts [2].

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